Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate”, also known as Hydroxy-PEG4-t-butyl ester, is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Molecular Structure Analysis
The molecular formula of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is C15H30O7 . Its molecular weight is 322.39 . The SMILES string representation of the molecule is O=C(OC(C)(C)C)CCOCCOCCOCCOCCO
.
Physical And Chemical Properties Analysis
“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at room temperature . Its refractive index is 1.4492 , and its density is 1.04746 g/mL . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Bioconjugation in Medicinal Chemistry and Chemical Biology
- Summary of the application : Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate, also known as Hydroxy-PEG4-t-butyl ester, is used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This compound is particularly useful in the field of bioconjugation, where it can be used to link two molecules together.
- Methods of application : This compound features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . The hydrophilic PEG linker facilitates solubility in biological applications .
- Results or outcomes : The use of this compound in bioconjugation has facilitated the development of new tool compounds for chemical biology and medicinal chemistry .
Synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)
- Summary of the application : Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is used in the synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
- Methods of application : In the case of ADCs, the compound can be used to link an antibody to a drug, allowing the drug to be delivered directly to cells that the antibody targets . For PROTACs, the compound can be used to link a protein-targeting molecule to a molecule that can recruit an E3 ubiquitin ligase, leading to the degradation of the targeted protein .
- Results or outcomes : The use of this compound in the synthesis of ADCs and PROTACs has contributed to the development of targeted therapies for various diseases, including cancer .
Future Directions
The potential applications of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” are vast, given its utility as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It could play a significant role in the development of new drugs and therapeutic strategies .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRDXEGYAVAMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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